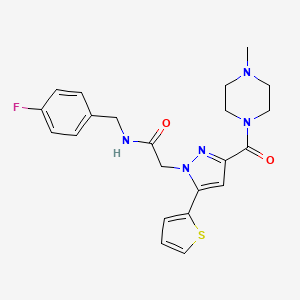![molecular formula C15H21F3N2O B2974710 2-[(1-Propan-2-ylpiperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine CAS No. 2380069-12-3](/img/structure/B2974710.png)
2-[(1-Propan-2-ylpiperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Propan-2-ylpiperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine, commonly known as TPMP, is a chemical compound that belongs to the pyridine family. TPMP is a potential therapeutic agent that has received significant attention in recent years due to its promising applications in scientific research.
Mechanism of Action
TPMP acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the dopamine D3 receptor, TPMP can reduce the reinforcing effects of drugs of abuse and prevent relapse in drug addiction.
Biochemical and Physiological Effects:
TPMP has been shown to have a significant impact on various biochemical and physiological processes in the body. TPMP has been shown to reduce drug-seeking behavior and drug-induced reinstatement in preclinical studies. TPMP has also been shown to reduce the rewarding effects of cocaine and other drugs of abuse.
Advantages and Limitations for Lab Experiments
TPMP has several advantages for use in laboratory experiments. TPMP has a high affinity for the dopamine D3 receptor, making it a potent and selective antagonist. TPMP has also been shown to have a long half-life, allowing for sustained therapeutic effects. However, the limitations of TPMP include its poor solubility and potential toxicity at high doses.
Future Directions
There are several future directions for the use of TPMP in scientific research. One potential area of research is the development of more potent and selective dopamine D3 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of TPMP in other neurological disorders, such as schizophrenia and depression. Additionally, more studies are needed to determine the safety and efficacy of TPMP in human clinical trials.
In conclusion, TPMP is a promising therapeutic agent that has significant potential for use in scientific research. Its high affinity for the dopamine D3 receptor makes it a potent and selective antagonist, and its potential applications in drug addiction and other neurological disorders make it an exciting area of research for the future.
Synthesis Methods
TPMP can be synthesized using various methods, including the reaction of 2-(chloromethyl)-3-(trifluoromethyl)pyridine with 1-propan-2-ylpiperidine in the presence of a base. Another method involves the reaction of 3-(trifluoromethyl)pyridine-2-carbaldehyde with 1-propan-2-ylpiperidine in the presence of a reducing agent.
Scientific Research Applications
TPMP has been studied extensively for its potential therapeutic applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. TPMP has been shown to have a high affinity for the dopamine D3 receptor, making it a potential candidate for the treatment of drug addiction and other neurological disorders.
properties
IUPAC Name |
2-[(1-propan-2-ylpiperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O/c1-11(2)20-8-4-5-12(9-20)10-21-14-13(15(16,17)18)6-3-7-19-14/h3,6-7,11-12H,4-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLUKNPFJLUYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)COC2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Propan-2-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

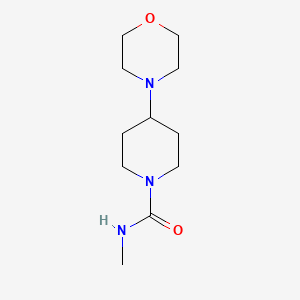
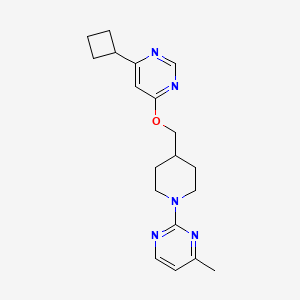
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2974631.png)

![N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2974634.png)
![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2974636.png)
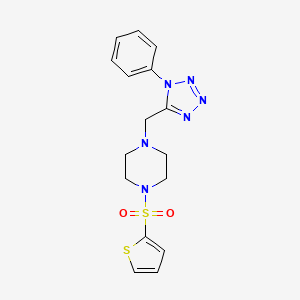

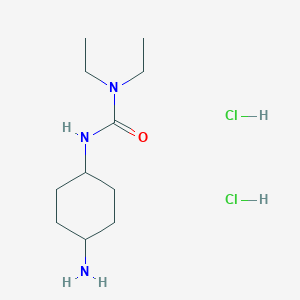
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2974643.png)
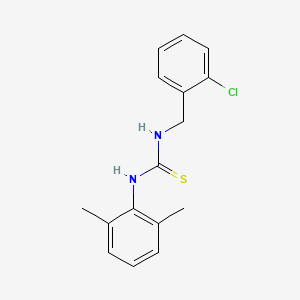
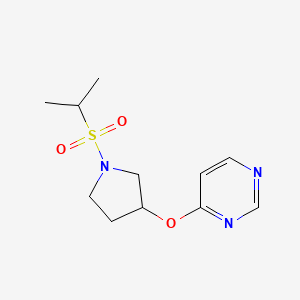
![1-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2974648.png)
